molecular formula C26H24FNO3 B023109 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide CAS No. 125971-96-2

2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

Cat. No. B023109
CAS RN: 125971-96-2
M. Wt: 417.5 g/mol
InChI Key: SNPBHOICIJUUFB-UHFFFAOYSA-N
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Description

This compound serves as a crucial intermediate in synthesizing atorvastatin, a statin drug effective in lowering cholesterol and triglyceride levels. Its significance in medicinal chemistry stems from its role in the synthesis process, where it contributes to the drug's pharmacological efficacy.

Synthesis Analysis

Research highlights various synthesis routes for this compound, emphasizing its importance as an atorvastatin intermediate. Naidu and Sharma (2017) detailed the synthesis of novel impurities related to this compound, underscoring its complexity and the precision required in its synthesis to ensure purity and efficacy (Naidu & Sharma, 2017). Zhou Kai (2010) described a synthetic route starting from methyl isobutyryl acetate, illustrating a method to obtain the compound through a series of chemical reactions, including Knoevenagel condensation and Stetter reaction, with reasonable yield (Zhou Kai, 2010).

Scientific Research Applications

Synthesis and Identification

  • Novel Impurities Synthesis : This compound has been utilized in synthesizing novel impurities, specifically in the context of atorvastatin intermediates. Two novel impurities of this compound were reported, characterized by various spectral techniques (Naidu & Sharma, 2017).

  • Synthesis of Atorvastatin Lactone : It was involved in the synthesis of atorvastatin lactone under high-speed vibration milling conditions, showing its importance in pharmaceutical manufacturing (Estévez, Villacampa, & Menéndez, 2014).

  • Pyrrolo[1,2-b]pyridazine Derivatives Synthesis : Research indicates its use in creating pyrrolo[1,2-b]pyridazine derivatives, showcasing its versatility in organic synthesis (Sagyam, Buchikonda, Pitta, Vurimidi, Padi, & Ghanta, 2009).

Antimicrobial Activity

  • Antimicrobial Activity Study : This compound has been investigated in the synthesis and study of antimicrobial activities, contributing to the development of new drugs targeting bacterial and fungal infections (Mishra & Chundawat, 2019).

Medicinal Chemistry

  • Cardiac Myosin Activators Design : It plays a role in the design and synthesis of novel cardiac myosin activators, indicating its potential in treating heart-related ailments (Manickam et al., 2019).

  • Met Kinase Inhibitor Development : Research includes its use in developing selective Met kinase inhibitors, a crucial target in cancer treatment (Schroeder et al., 2009).

  • Anti-Inflammatory Agents Synthesis : It has been employed in synthesizing anti-inflammatory agents, showing its application in addressing inflammation-related health issues (Sunder & Maleraju, 2013).

  • Neurokinin-1 Receptor Antagonist Development : Its derivatives have been used in creating neurokinin-1 receptor antagonists, relevant in treating emesis and depression (Harrison et al., 2001).

  • Anticonvulsant Activity Research : Studies have explored its derivatives for anticonvulsant activity, contributing to the development of new treatments for seizures (Carvajal-Sandoval et al., 1998).

Synthesis of Other Chemical Compounds

  • 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid Synthesis : It is crucial in synthesizing intermediates for anticancer drugs, indicating its importance in cancer drug research (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may bind to its targets, causing conformational changes that affect the function of the target .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it’s challenging to predict the exact pathways involved. Compounds with similar structures have been found to influence pathways such as those involving pparα, -γ, and -δ .

Pharmacokinetics

Similar compounds have shown varying degrees of oral bioavailability, extensive metabolism, and elimination primarily via the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown due to the lack of specific target identification. Based on its structural similarity to other compounds, it may cause changes in cellular signaling, gene expression, or enzymatic activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and activity could be affected by the pH of the environment, which can influence the ionization state of the compound .

Future Directions

The study and application of this compound could be a potential area of research. Its unique structure and functional groups may make it interesting for various chemical, pharmaceutical, or materials science investigations .

properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17,22-23H,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPBHOICIJUUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10925331
Record name 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanimidic acid
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Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

CAS RN

125971-96-2
Record name 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanoic acid phenylamide
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Record name 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide
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Record name 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanimidic acid
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Record name 4-(4-fluorophenyl)-2-(2-methyl-1-oxopropyl)-4-oxo-3,N-diphenylbutanamide
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Record name 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
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Record name 4-FLUORO-.ALPHA.-(2-METHYL-1-OXOPROPYL)-.GAMMA.-OXO-N,.BETA.-DIPHENYL-BENZENEBUTANAMIDE
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Q & A

Q1: What is the significance of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide in pharmaceutical chemistry?

A1: This compound serves as a crucial intermediate in the synthesis of Atorvastatin [, ]. Atorvastatin itself is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme critical for cholesterol biosynthesis. By inhibiting HMG-CoA reductase, Atorvastatin effectively lowers cholesterol levels and is widely prescribed for managing hypercholesterolemia.

Q2: What are some of the novel synthetic applications of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide?

A2: Research has shown that reacting 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide with aryl hydrazines in the presence of specific catalysts can lead to the formation of highly substituted indole derivatives []. Indoles are important structural motifs in many biologically active compounds, making this synthetic route particularly interesting for medicinal chemistry research. Additionally, this compound has been used as a starting material to synthesize pyrrolo[1,2-b]pyridazine derivatives, further highlighting its versatility in synthetic chemistry [].

Q3: How has 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide been structurally characterized?

A3: Various spectroscopic techniques have been employed to elucidate the structure of this compound. These include:

  • IR Spectroscopy: This method helps identify functional groups present in the molecule based on their characteristic vibrational frequencies [].
  • NMR Spectroscopy (1H and 13C): Provides detailed information about the number and types of hydrogen and carbon atoms in the molecule, as well as their connectivity and surrounding chemical environment [, ].
  • Mass Spectrometry: Used to determine the molecular weight and formula of the compound, providing further confirmation of its identity [].

Q4: Have any impurities been identified during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, and how were they characterized?

A4: Yes, two novel impurities, 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide and 2-(2-(3-fluorophenyl)-2-oxo-1phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, have been identified during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide []. These impurities were isolated and characterized using the same spectroscopic techniques mentioned above: IR, 1H NMR, 13C NMR, and mass spectrometry. Identification and characterization of impurities are crucial in organic synthesis, especially in pharmaceutical contexts, to ensure the purity and safety of the final drug product.

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